molecular formula C7H10ClN3O2 B13070975 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid

2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13070975
M. Wt: 203.62 g/mol
InChI Key: VIQYLKYZGBXOIS-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic α-amino acid derivative featuring a pyrazole ring substituted with a chloro group at position 4 and a methyl group at position 3, linked to a propanoic acid backbone via an amino group. The chloro and methyl substituents on the pyrazole ring contribute to its electronic and steric properties, influencing solubility, bioavailability, and target binding .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

2-amino-3-(4-chloro-3-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C7H10ClN3O2/c1-4-5(8)2-11(10-4)3-6(9)7(12)13/h2,6H,3,9H2,1H3,(H,12,13)

InChI Key

VIQYLKYZGBXOIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide, respectively.

    Coupling with Amino Acid Backbone: The chlorinated and methylated pyrazole is coupled with an amino acid derivative, such as alanine, under conditions that promote amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the pyrazole ring or the carboxylic acid group.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyrazole or amino acid derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Therapeutic Potential as Androgen Receptor Modulators

One of the significant applications of 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid lies in its role as a tissue-selective androgen receptor modulator (SARM). Research indicates that compounds with similar structures can act as antagonists to androgen receptors, which are crucial in the treatment of androgen-dependent cancers, particularly prostate cancer. These compounds have shown promise in preclinical trials for their ability to selectively modulate androgen receptor activity without the side effects associated with traditional androgen therapies .

2. Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of pyrazole derivatives, including this compound. The compound has been investigated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage postprandial hyperglycemia in diabetic patients, making it a candidate for developing new antidiabetic medications .

Agricultural Applications

3. Pesticide Development

The compound has also been explored for its potential use in agricultural pesticides. Its structural properties suggest it may possess herbicidal or fungicidal activities. Research into similar pyrazole derivatives has shown effectiveness against various plant pathogens, indicating that this compound could be developed into a novel agricultural chemical .

Biochemical Research Applications

4. Multicomponent Synthesis

The synthesis of biologically active molecules often employs multicomponent reactions (MCR). This compound can serve as an intermediate in synthesizing more complex compounds with diverse biological activities, including antibacterial and antifungal properties. The versatility of pyrazole derivatives in MCR allows for the rapid generation of libraries of compounds for screening against various biological targets .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleReference
Anticancer2-Amino-3-(4-chloro-3-methylpyrazol)
Antidiabeticα-glucosidase inhibitor
AntimicrobialVarious pyrazole derivatives
HerbicidalPyrazole derivatives

Table 2: Case Studies on Therapeutic Applications

Study FocusFindingsReference
Androgen ReceptorEffective modulation in prostate cancer models
Diabetes ManagementSignificant α-glucosidase inhibition
Agricultural UsePotential herbicide efficacy

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Pyrazole-Substituted Propanoic Acid Derivatives

2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1H-pyrazol-3′-yl]propanoic acid hydrochloride (): Substituents: Nitro (electron-withdrawing) and phenyl groups on the pyrazole. However, the bulky phenyl group may reduce membrane permeability (higher logP) .

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (): Substituents: Ethyl and 3,5-dimethyl groups on the pyrazole. Impact: Electron-donating alkyl groups increase pyrazole basicity, favoring interactions with hydrophobic binding pockets.

2-[[5-[(4-Chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid (): Substituents: Triazole ring, sulfanyl linker, and chloro-methyl pyrazole. Molecular weight (329.81 g/mol) is higher than the main compound (~245.68 g/mol), affecting pharmacokinetics .

Heterocyclic Backbone Variants

2-Amino-3-(thiophen-2-yl)propanoic acid (): Structure: Thiophene replaces pyrazole. Impact: Thiophene’s lower polarity increases lipophilicity (logP ~1.5 vs. ~0.8 for pyrazole derivatives), favoring blood-brain barrier penetration but reducing aqueous solubility. Biocatalytic synthesis () offers stereoselective advantages .

2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (): Substituents: Bromo, methyl, and trifluoromethyl groups. Impact: The CF3 group enhances metabolic stability and lipophilicity (logP ~2.1), making it suitable for prolonged action in vivo. Bromo substitution may increase reactivity in cross-coupling reactions .

Stability and Reactivity

  • The chloro group in the main compound may undergo nucleophilic substitution under basic conditions, whereas nitro groups () are prone to reduction. CF3 substituents () offer superior metabolic resistance .
  • Steric hindrance from ethyl groups () reduces reactivity but improves target specificity .

Biological Activity

2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C₇H₈ClN₃O₂
  • Molecular Weight : 189.61 g/mol
  • CAS Number : 1137608-69-5

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the modulation of neurotransmitter systems and enzyme activities.

  • Neurotransmitter Modulation : The compound acts as a modulator of glutamate receptors, particularly the NMDA receptor subtype. It enhances synaptic transmission and neuroprotection in neuronal cells, which is crucial for treating neurodegenerative diseases.
  • Antimicrobial Activity : In vitro studies indicate that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to >150 µg/mL depending on the specific bacterial strain tested .

Table 1: Biological Activity Overview

Activity TypeTarget Organism/PathwayObserved EffectReference
AntibacterialE. coliMIC >125 µg/mL
AntifungalCandida albicansInhibition observed
NeuroprotectionNMDA ReceptorEnhanced synaptic transmission
AntiproliferativeProstate cancer cell lineSignificant growth inhibition

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on cultured neurons exposed to excitotoxic conditions. The results demonstrated that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In another study, various derivatives of pyrazole compounds were tested against multiple bacterial strains. The compound exhibited potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey StepsYieldRegioselectivity DriverReference
Aza-Michael ReactionCondensation, deprotection48-60%Electron-withdrawing substituents on pyrazole
Vilsmeier–Haack ReactionFormylation of pyrazolone~70%Steric hindrance at reaction site

How can the molecular structure of this compound be confirmed with high confidence?

Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement and SHELXD for structure solution) is the gold standard for confirming molecular geometry . For non-crystalline samples, complementary techniques such as:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 15N^{15}N spectra to verify substituent positions and stereochemistry. Histidine analogs, like 2-amino-3-(3H-imidazol-4-yl)propanoic acid, provide reference data for pyrazole-proton coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns.

What advanced analytical strategies resolve contradictions between spectral and crystallographic data?

Methodological Answer:
Discrepancies between NMR and crystallographic data (e.g., unexpected dihedral angles or proton environments) require cross-validation:

Re-refinement of Crystallographic Data : Use SHELXL to adjust thermal parameters or check for twinning .

Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., ring puckering in pyrazole).

DFT Calculations : Compare experimental NMR chemical shifts with computational models. For example, SwCNTNH2-PAL biocatalysts were used to resolve stereochemical ambiguities in similar amino acids .

How can derivatives of this compound be designed to study structure-activity relationships (SAR)?

Methodological Answer:
Derivatization strategies include:

  • Side-Chain Modifications : Introduce substituents (e.g., sulfonyl, acyl) at the pyrazole’s 4-chloro or 3-methyl positions via nucleophilic substitution or cross-coupling reactions .
  • Bioisosteric Replacement : Replace the pyrazole ring with triazoles or thiazoles, as seen in analogs like 3-(4-methylthiazol-5-yl)propanoic acid .
  • Chiral Resolution : Use enzymatic methods (e.g., immobilized PAL biocatalysts) to isolate enantiomers for stereochemical SAR studies .

Q. Table 2: Example Derivatives and Applications

Derivative StructureSynthetic RouteBiological TargetReference
3-(4-Methylthiazol-5-yl)propanoic acidSuzuki couplingEnzyme inhibition assays
Fluoro-substituted pyrazole analogsVilsmeier–Haack reactionAntimicrobial activity

What enzymatic approaches enable stereoselective synthesis of this compound?

Methodological Answer:
Immobilized phenylalanine ammonia-lyase (PAL) biocatalysts, such as SwCNTNH2-PAL, facilitate stereoselective ammonia elimination or addition reactions. For instance, SwCNTNH2-PAL achieved >90% enantiomeric excess (ee) in the synthesis of 2-amino-3-(thiophen-2-yl)propanoic acid under batch conditions . Key parameters include:

  • pH Optimization : Maintain enzyme activity (e.g., pH 8–9 for PAL).
  • Substrate Engineering : Modify pyrazole substituents to enhance enzyme-substrate compatibility.

How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding modes. For example:

Docking Studies : Align the compound’s pyrazole and carboxylate groups with active-site residues of target enzymes (e.g., kinases).

Free-Energy Calculations : Estimate binding affinities using MM-PBSA/GBSA methods. Derivatives like 3-(4-methylthiazol-5-yl)propanoic acid have been modeled against inflammatory targets .

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